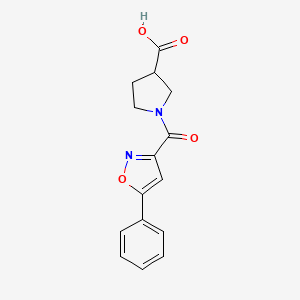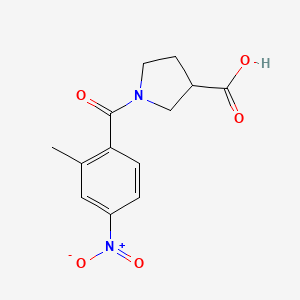![molecular formula C13H15FN2O3 B7569072 1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)
1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid, also known as FMPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPC belongs to the class of pyrrolidine-3-carboxylic acids, which are known to have various biological activities, including anti-inflammatory and analgesic effects. In
Mechanism of Action
The exact mechanism of action of 1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the activation of NF-κB and subsequently reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been reported to have analgesic effects. Studies have shown that this compound can reduce pain sensitivity in animal models of inflammatory pain. This compound has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid in lab experiments is its specificity. This compound has been shown to selectively inhibit the NF-κB signaling pathway without affecting other signaling pathways. This makes this compound a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using this compound is its solubility. This compound has low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in various inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other signaling pathways. Finally, the use of this compound in combination with other anti-inflammatory agents may provide a synergistic effect and enhance its therapeutic potential.
Conclusion
In conclusion, this compound (this compound) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic effects and may be a potential candidate for the treatment of various inflammatory disorders. The specificity of this compound in inhibiting the NF-κB signaling pathway makes it a valuable tool for studying the role of NF-κB in various biological processes. However, the solubility of this compound may limit its use in certain experiments. Future research on this compound should focus on the development of this compound analogs with improved solubility and potency, investigation of its potential therapeutic applications, and further understanding of its mechanism of action.
Synthesis Methods
The synthesis of 1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid involves the reaction between 3-fluoro-4-methylbenzoyl chloride and pyrrolidine-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization using a suitable solvent. The purity of the product can be determined through various techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that this compound may be a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-8-2-3-10(6-11(8)14)15-13(19)16-5-4-9(7-16)12(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGDIWFUIFAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)

![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)

